molecular formula C13H10BrN3O3 B2799875 2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide CAS No. 1445158-34-8

2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide

Cat. No.: B2799875
CAS No.: 1445158-34-8
M. Wt: 336.145
InChI Key: OYTYXNGKGKRWHA-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a nitrophenylmethyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaH).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite (Na2S2O4).

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Various substituted pyridine carboxamides depending on the nucleophile used.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized derivatives with potential changes in the functional groups attached to the nitrogen atom.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O3/c14-12-11(2-1-7-15-12)13(18)16-8-9-3-5-10(6-4-9)17(19)20/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTYXNGKGKRWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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